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molecular formula C10H19N3O2S B177007 Tert-butyl 4-carbamothioylpiperazine-1-carboxylate CAS No. 196811-66-2

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate

Cat. No. B177007
M. Wt: 245.34 g/mol
InChI Key: JBKRAGACGOPWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915300B2

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (32.2 mmol) in tetrahydrofuran (60 ml) was added thiocarbonyldiimidazole (37.0 mmol). The reaction was stirred at RT for 2 h then heated at 55° C. for 1 h. The reaction was concentrated in vacuo to approximately half the volume and methanolic ammonia added (7N, 107.4 mmol). The reaction was heated at 55° C. for 16 h. The reaction was concentrated in vacuo to approximately half the volume and cooled to 0° C. at which point the product precipitated from solution. The product was collected by filtration to yield the title compound as a white solid (3.3 g). 1H NMR (400 MHz, d6-DMSO) 1.40 (9H, s), 3.32 (4H, s), 3.71 (4H, s), 7.42 (1H,s).
Quantity
32.2 mmol
Type
reactant
Reaction Step One
Quantity
37 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:14](N1C=CN=C1)([N:16]1C=CN=C1)=[S:15]>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[S:15])[NH2:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
32.2 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
37 mmol
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 55° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to approximately half the volume and methanolic ammonia
ADDITION
Type
ADDITION
Details
added (7N, 107.4 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 55° C. for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to approximately half the volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. at which point the product
CUSTOM
Type
CUSTOM
Details
precipitated from solution
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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